Lithium diisopropylamide

Catalog No.
S610175
CAS No.
4111-54-0
M.F
C6H14LiN
M. Wt
107.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium diisopropylamide

CAS Number

4111-54-0

Product Name

Lithium diisopropylamide

IUPAC Name

lithium;di(propan-2-yl)azanide

Molecular Formula

C6H14LiN

Molecular Weight

107.1 g/mol

InChI

InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1

InChI Key

ZCSHNCUQKCANBX-UHFFFAOYSA-N

SMILES

[Li+].CC(C)[N-]C(C)C

Synonyms

diisopropylamine, diisopropylamine hydrochloride, diisopropylamine sulfate (2:1), diisopropylamine, lithium salt, Disotat, lithium diisopropylamide, N,N-diisopropylamine

Canonical SMILES

[Li+].CC(C)[N-]C(C)C

Lithium diisopropylamide (LDA), abbreviated LiN(i-Pr)2, is a strong base widely used in organic synthesis. First prepared by Hamell and Levine in 1950, it was crucial for deprotonating esters at the α-position without unwanted attack on the carbonyl group. Its significance lies in its ability to act as a powerful base while remaining relatively non-nucleophilic, allowing for clean deprotonation reactions.


Molecular Structure Analysis

LDA exists as a dimer in solution, with two LiN(i-Pr)2 units bridged by a lithium atom. Each lithium is coordinated with a tetrahydrofuran (THF) molecule from the solvent []. The bulky isopropyl groups (i-Pr) hinder the nucleophilicity of the nitrogen atom, making LDA less prone to attacking the carbonyl carbon after deprotonation [].


Chemical Reactions Analysis

Synthesis:

LDA is typically generated in situ (formed at the time of use) due to its air and moisture sensitivity. The most common method involves treating a cold (-78 °C) solution of THF and diisopropylamine with n-butyllithium (BuLi) [].

Balanced equation:

n-BuLi + 2(i-Pr)2NH + THF → LiN(i-Pr)2•THF + n-Butane + NH3 []

Key Reactions:

  • Deprotonation of Carbon Acids: LDA is a strong base capable of deprotonating various weakly acidic compounds (carbon acids) like ketones, esters, amides, and nitriles. This deprotonation generates carbanion or enolate intermediates that can participate in further reactions for carbon-carbon bond formation [].

For example, deprotonation of acetone (a ketone) by LDA:

(CH3)2CO + LiN(i-Pr)2 → (CH3)2C^-OLi + (i-Pr)2NH

  • Alkylation and Acylation: The carbanion/enolate intermediates formed from LDA deprotonation can be reacted with various electrophiles (electron-deficient species) for alkylation or acylation reactions, creating new carbon-carbon bonds.
  • Aldol Condensation: LDA can promote aldol condensations, a powerful tool for creating carbon-carbon bonds with new C-C and C-O functionalities.
  • Anionic Polymerization: LDA can initiate the polymerization of certain monomers, forming polymers with specific properties.

Physical and Chemical Properties

  • Physical State: Colorless solid (usually generated and used in solution).
  • Melting Point/Boiling Point: Not available due to decomposition at elevated temperatures.
  • Solubility: Soluble in THF, hexanes, and other non-polar organic solvents. Insoluble in water [].
  • Stability: Highly air and moisture sensitive. Decomposes readily in the presence of water or protic solvents (those containing a hydrogen atom bonded to a highly electronegative atom like O, N, or F).

LDA's mechanism of action revolves around its strong basicity. The bulky isopropyl groups hinder the approach of the negatively charged nitrogen atom to the positively charged carbon after deprotonation, minimizing its nucleophilicity. This allows for clean removal of a proton without unwanted side reactions [].

Organic Synthesis:

Lithium diisopropylamide (LDA) is a widely used and powerful base in organic synthesis, particularly for deprotonation and the formation of organolithium reagents.

  • Deprotonation: LDA can selectively remove a proton (H+) from various organic molecules, creating a carbanion (a negatively charged carbon atom). This carbanion can then act as a nucleophile in subsequent reactions to form new carbon-carbon bonds.
  • Organolithium Reagents: LDA can be used to generate organolithium reagents by deprotonating molecules with C-H bonds. These organolithium reagents are highly reactive and versatile, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds.

Synthetic Methodology Development:

Research involving LDA often focuses on developing new and efficient synthetic methodologies. This includes:

  • Optimizing reaction conditions: Researchers explore factors like temperature, solvent, and concentration to improve the yield, selectivity, and efficiency of LDA-mediated reactions.
  • Understanding reaction mechanisms: Detailed studies using techniques like spectroscopy and computational modeling help elucidate the mechanisms by which LDA reacts with different substrates.

Applications in Material Science:

LDA has potential applications in material science, such as:

  • Polymer synthesis: LDA can be used to create functional groups within polymers, potentially influencing their properties like conductivity or biocompatibility.
  • Nanoparticle synthesis: LDA might be involved in the synthesis of certain nanoparticles by controlling the growth or surface modification of these materials.

Physical Description

Liquid

UNII

OL028KIW1I

Related CAS

108-18-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (46.05%): Flammable solid [Danger Flammable solids];
H250 (64.47%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4111-54-0

Wikipedia

Lithium diisopropylamide

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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